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Compound of Interest

Compound Name: L-Aspartyl-L-phenylalanine

Cat. No.: B196057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of L-
Aspartyl-L-phenylalanine, the methyl ester of the dipeptide formed from L-aspartic acid and

L-phenylalanine, commonly known as aspartame. This document details the key analytical

techniques used to elucidate its three-dimensional structure, including X-ray crystallography,

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). Quantitative data is summarized in structured tables, and detailed

experimental protocols for each technique are provided.

Introduction
L-Aspartyl-L-phenylalanine methyl ester (aspartame) is a widely used artificial sweetener. Its

sweet taste is intrinsically linked to its specific three-dimensional conformation, making a

thorough structural characterization essential for understanding its biological activity and for the

development of new sweetening agents. This guide explores the fundamental techniques

employed to determine and verify the structure of this dipeptide.

X-ray Crystallography
X-ray crystallography provides precise information about the atomic arrangement within a

crystal, yielding detailed data on bond lengths, bond angles, and torsion angles.
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The crystal structure of aspartame has been determined in various forms, including anhydrous

and hydrated states. The data reveals a zwitterionic form in the solid state, with a protonated

amino group and a deprotonated carboxyl group on the aspartate residue. The overall

conformation is typically trans at the peptide bond.[1]

Table 1: Crystallographic Data for Aspartame Anhydrate[2]

Parameter Value

Crystal System Monoclinic

Space Group P2₁

a (Å) 19.4103(11)

b (Å) 4.9608(3)

c (Å) 15.6565(9)

β (°) 94.875(2)

Volume (Å³) 1502.14(15)

Table 2: Selected Bond Lengths and Torsion Angles for Aspartame[1][2]
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Bond/Angle Length (Å) / Angle (°)

Bond Lengths

Cα(Asp) - Cβ(Asp) ~1.53

C(Asp) - N(Phe) ~1.33

N(Phe) - Cα(Phe) ~1.46

Cα(Phe) - Cβ(Phe) ~1.54

Torsion Angles

φ (C-N-Cα-C) -153.5°

ψ (N-Cα-C-N) 152.2°

ω (Cα-C-N-Cα) 176.5°

χ₁ (Asp) -69.0°

χ₁ (Phe) 63.1°

Experimental Protocol: Single-Crystal X-ray Diffraction
A general protocol for the structural determination of a small organic molecule like L-Aspartyl-
L-phenylalanine methyl ester is as follows:

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated

solution of aspartame in a suitable solvent system (e.g., methanol/water).[3] The crystals

should be well-formed, transparent, and typically larger than 0.1 mm in all dimensions.[4]

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a

goniometer head, often using a cryo-loop after being coated in a cryoprotectant to prevent

ice formation during data collection at low temperatures.[5]

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a

monochromatic X-ray beam.[6] The crystal is rotated, and the diffraction pattern is recorded

by a detector.[4]
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Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The structure is then solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions.[6] This model is then

refined against the experimental data to yield the final, high-resolution crystal structure.[6]

Sample Preparation Data Collection Structure Determination
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Experimental workflow for single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of

magnetically active nuclei (primarily ¹H and ¹³C), allowing for the elucidation of the molecular

structure in solution.

NMR Spectroscopic Data
¹H and ¹³C NMR spectra of aspartame have been recorded in various solvents. The chemical

shifts are sensitive to the local electronic structure and the conformation of the molecule.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for L-Aspartyl-L-phenylalanine methyl ester
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Proton DMSO-d₆ D₂O (Predicted)

Phenyl-H 7.23-7.29 (m) 7.25 - 7.35

NH (Amide) 8.90 (d) -

CαH (Phe) 4.49 (m) 4.65

CαH (Asp) 3.70 (m) 4.45

OCH₃ 3.61 (s) 3.65

CβH₂ (Phe) 2.95-3.05 (m) 3.05, 3.15

CβH₂ (Asp) 2.23-2.47 (m) 2.85, 2.95

NH₃⁺ - -

COOH - -

Data from ChemicalBook (DMSO-d₆) and Human Metabolome Database (D₂O, predicted).

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for L-Aspartyl-L-phenylalanine methyl ester in

D₂O (Predicted)[7]
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Carbon Chemical Shift (ppm)

C=O (Ester) 174.5

C=O (Amide) 173.8

C=O (Carboxyl) 176.2

C (Phenyl, quat.) 138.5

CH (Phenyl) 130.2, 129.5, 127.8

Cα (Phe) 55.8

Cα (Asp) 52.5

OCH₃ 52.9

Cβ (Phe) 38.9

Cβ (Asp) 38.2

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A typical protocol for acquiring NMR spectra of a dipeptide like aspartame is as follows:

Sample Preparation: A solution of the peptide is prepared by dissolving a few milligrams of

the substance in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of

approximately 1-10 mg/mL. A small amount of a reference standard, such as

tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is

added for chemical shift calibration.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve

high homogeneity.

¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired using a standard

pulse sequence. Key parameters include the spectral width, acquisition time, relaxation

delay, and the number of scans to be averaged for a good signal-to-noise ratio.
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¹³C NMR Acquisition: A one-dimensional ¹³C NMR spectrum is acquired. Due to the low

natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is

employed to simplify the spectrum and improve sensitivity.

2D NMR (Optional): For unambiguous assignment of all signals, two-dimensional NMR

experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single

Quantum Coherence) can be performed to establish proton-proton and proton-carbon

correlations, respectively.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are

referenced to the internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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